N,N-dimethyl-2-(1-phenyltetrazol-5-yl)sulfanylacetamide
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Overview
Description
N,N-dimethyl-2-(1-phenyltetrazol-5-yl)sulfanylacetamide is a chemical compound with a unique structure that includes a tetrazole ring, a phenyl group, and a sulfanylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-(1-phenyltetrazol-5-yl)sulfanylacetamide typically involves the reaction of a tetrazole derivative with a sulfanylacetamide precursor. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethylacetamide (DMAc), and catalysts like zinc chloride (ZnCl2) to facilitate the formation of the tetrazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-(1-phenyltetrazol-5-yl)sulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various nitrogen-containing heterocycles.
Scientific Research Applications
N,N-dimethyl-2-(1-phenyltetrazol-5-yl)sulfanylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-(1-phenyltetrazol-5-yl)sulfanylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to active sites of enzymes or receptors, thereby inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethylphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide
- N-(3,5-dimethylphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide
Uniqueness
N,N-dimethyl-2-(1-phenyltetrazol-5-yl)sulfanylacetamide is unique due to its specific combination of a tetrazole ring, a phenyl group, and a sulfanylacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N,N-dimethyl-2-(1-phenyltetrazol-5-yl)sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5OS/c1-15(2)10(17)8-18-11-12-13-14-16(11)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBQAGJTKMBHLP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CSC1=NN=NN1C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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